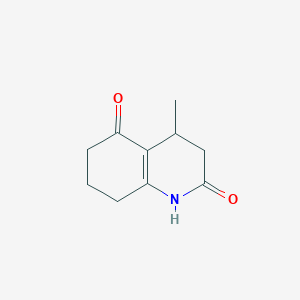![molecular formula C8H5N5 B12543721 2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile CAS No. 143324-34-9](/img/structure/B12543721.png)
2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile is a heterocyclic compound that features a unique structure combining pyrrole and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes yields N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or triazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized triazole derivatives, while substitution reactions could introduce new functional groups onto the pyrrole or triazole rings.
Scientific Research Applications
2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related inflammatory diseases and neurodegenerative conditions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These are structurally related and have been studied for their necroptosis inhibitory properties.
Uniqueness
2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile is unique due to its specific substitution pattern and the presence of dicarbonitrile groups, which can influence its reactivity and biological activity. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a promising candidate for further research and development.
Properties
CAS No. |
143324-34-9 |
|---|---|
Molecular Formula |
C8H5N5 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C8H5N5/c1-5-11-8-2-6(3-9)7(4-10)13(8)12-5/h2H,1H3,(H,11,12) |
InChI Key |
ANEDTGOCLIJJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(N2N1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one](/img/structure/B12543641.png)
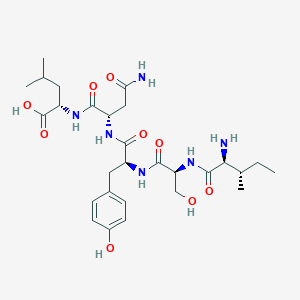
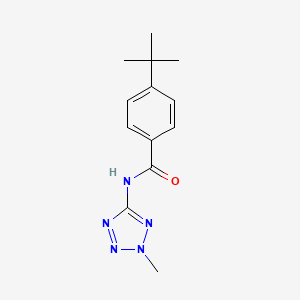




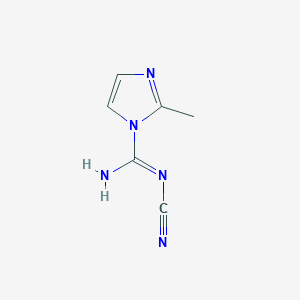
![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)
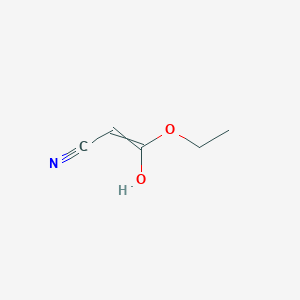
![Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-](/img/structure/B12543699.png)

![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)
